Siguazodan (SK&F 94836) is a pyridazinone derivative classified as a selective phosphodiesterase type III (PDE3) inhibitor. [ [] ] It is frequently employed in research to investigate the role of PDE3 in various physiological and pathological processes. Siguazodan exerts its effects by selectively blocking the enzymatic activity of PDE3, which is responsible for hydrolyzing cyclic adenosine monophosphate (cAMP). This inhibition leads to increased intracellular levels of cAMP, a crucial second messenger involved in regulating various cellular functions. [ [] ] Siguazodan's selectivity for PDE3 over other PDE isoforms makes it a valuable tool for dissecting the specific roles of PDE3 in complex biological systems.
Siguazodan is derived from the chemical class of phenylpiperazines, which are known for their psychoactive properties. As an SSRI, it falls under the broader category of antidepressants. Its structure and classification allow it to interact with serotonin transporters, leading to increased availability of serotonin in synaptic clefts.
The synthesis of Siguazodan typically involves several key steps:
The detailed synthetic route may vary depending on the specific derivatives being synthesized, but these general steps provide a framework for understanding how Siguazodan is produced.
Siguazodan has a complex molecular structure characterized by a phenylpiperazine core. Its chemical formula is CHNO, indicating the presence of nitrogen and oxygen atoms that contribute to its pharmacological activity.
Siguazodan undergoes various chemical reactions that are essential for its pharmacological activity:
These reactions are critical for understanding both the therapeutic effects and potential side effects associated with Siguazodan.
The mechanism of action of Siguazodan involves:
This dual action underscores its efficacy as an antidepressant.
Siguazodan exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
Siguazodan has been explored for various scientific applications:
These applications highlight Siguazodan's significance in both therapeutic contexts and research settings.
Siguazodan (SK&F 94836) emerged during the 1980s-1990s as part of a concerted effort to develop non-glycoside cardiotonic agents targeting phosphodiesterase enzymes. This period witnessed intensive exploration of pyridazinone derivatives as promising scaffolds for inotropic and vasodilatory actions, with Siguazodan classified among the second generation of selective PDE-III inhibitors alongside compounds like amrinone, milrinone, and CI-930 [8]. The strategic focus on PDE-III inhibition stemmed from its high expression in cardiac tissue and vascular smooth muscle, where it hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger regulating myocardial contractility and vascular tone [1] [5]. Unlike earlier non-selective PDE inhibitors (e.g., theophylline), Siguazodan was designed for targeted inhibition of the PDE-III isozyme (also known as the cGMP-inhibited PDE family), thereby elevating intracellular cAMP concentrations specifically in cardiovascular tissues without the broader systemic effects associated with pan-PDE inhibition [1] [8].
The discovery and development of Siguazodan occurred within a broader pharmacological landscape investigating cyclic nucleotide modulation for cardiovascular therapeutics. Research demonstrated its ability to potently inhibit PDE-III isolated from cardiac muscle (IC₅₀ values in the low micromolar range), leading to increased cAMP levels, enhanced calcium handling in cardiomyocytes, and ultimately positive inotropic effects (increased force of cardiac contraction) coupled with vasodilation (relaxation of vascular smooth muscle) [8]. This dual action, termed "inodilation," positioned it as a potential therapeutic candidate for conditions like acute heart failure. While several pyridazinone-based PDE-III inhibitors reached clinical trials (e.g., pimobendan, levosimendan), Siguazodan served primarily as a research tool compound, crucial for elucidating the physiological roles of PDE-III and validating its therapeutic potential, though it did not achieve widespread clinical adoption itself [8].
Table 1: Key Pyridazinone-Derived PDE-III Inhibitors from the Siguazodan Era [8]
Compound Name | Primary Pharmacology | Development Status | Distinguishing Feature |
---|---|---|---|
Siguazodan (SK&F 94836) | Selective PDE-III Inhibitor | Preclinical/Research Tool | Guanidine functionalization |
Pimobendan (UD-CG 212) | PDE-III Inhibitor / Calcium Sensitizer | Marketed (Vet & Human HF) | Imidazolpyridazinone structure |
Levosimendan (OR-1259) | Calcium Sensitizer / PDE-III Inhibitor | Marketed (Acute HF) | Pyridazinone-dihydropyridine hybrid |
CI-930 | Selective PDE-III Inhibitor | Clinical Trials (HF) | 4,5-Dihydro-6-phenyl analog |
Indolidan (LY195115) | Selective PDE-III Inhibitor | Clinical Trials (HF) | Bicyclic indole-pyridazinone structure |
Siguazodan possesses the molecular formula C₁₄H₁₆N₆O and a systematic IUPAC name: 1-cyano-2-methyl-3-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]guanidine . Its core structure integrates two pharmacologically significant moieties: a 4,5-dihydropyridazin-3(2H)-one ring and a guanidine group, linked via a para-substituted phenyl bridge. This places Siguazodan firmly within the pyridazinone class of heterocyclic compounds, recognized for their diverse biological activities, particularly within cardiovascular pharmacology [8].
The pyridazinone ring system (a six-membered heterocycle featuring two adjacent nitrogen atoms and a ketone group) is the defining scaffold conferring affinity for the catalytic site of PDE-III enzymes. Critical substitutions on this ring significantly modulate potency and selectivity. In Siguazodan, the presence of a methyl group at the 4-position (N-CH₃) of the dihydropyridazinone ring is a key structural determinant influencing its interaction with the PDE-III enzyme and its overall pharmacological profile compared to analogs like CI-930 (which lacks this methyl group) [8]. The para-phenyl linkage connects this core to the guanidine functional group, which is further modified by a cyanoimino group (-N-CN) and a methyl substituent on one of the terminal nitrogen atoms (-N-CH₃) .
The inclusion of the guanidine group (-NH-C(=NH)-NH₂ or derivatives thereof) is structurally and functionally significant. Guanidine is a strong organic base, typically existing as a positively charged species (guanidinium ion) at physiological pH. This characteristic imparts water solubility and influences the molecule's electrostatic interactions with biological targets. Crucially, the specific modification of the guanidine in Siguazodan to a cyano-substituted derivative (i.e., 1-cyano-2-methylguanidine) likely modulates its basicity, hydrogen-bonding potential, and overall pharmacokinetic properties compared to simpler alkylguanidines [3]. While not a sulfonamide like many classical antimicrobial guanidine derivatives (e.g., sulfamethoxypyridazine [3]), Siguazodan exemplifies the broader relevance of guanidine-based functionalities in medicinal chemistry. These groups frequently participate in critical hydrogen bonding and ionic interactions with enzyme active sites or receptors. In the context of PDE inhibition, the guanidine/cyano-guanidine moiety in Siguazodan may contribute to binding affinity within the PDE-III catalytic domain, potentially interacting with conserved residues or metal ion co-factors (often Zn²⁺ and Mg²⁺) involved in cyclic nucleotide hydrolysis [1] [5] [8].
Table 2: Key Structural Features of Siguazodan and Their Pharmacological Relevance [8]
Structural Feature | Description | Potential Pharmacological Relevance |
---|---|---|
4,5-Dihydropyridazin-3(2H)-one Core | Saturated 6-membered ring with adjacent N atoms, ketone at position 3. | Primary pharmacophore for PDE-III inhibition; determines scaffold recognition by enzyme. |
4-Methyl Group (N-CH₃) | Methyl substituent on the ring nitrogen (position 4). | Modulates potency, selectivity, and potentially metabolic stability compared to unmethylated analogs. |
para-Phenyl Linker | Phenyl ring connecting pyridazinone and guanidine moieties. | Provides optimal spatial separation and conformational rigidity; influences lipophilicity. |
1-Cyano-2-Methylguanidine Moiety | -NH-C(=N-CN)-NH-CH₃ functional group. | Imparts basicity/solubility; participates in H-bonding/ionic interactions with PDE-III catalytic site. |
Siguazodan's structure thus represents a deliberate fusion of a heterocyclic PDE-III recognition element (dihydropyridazinone) with a modified guanidine group designed to optimize binding and physicochemical properties. This design underpinned its utility as a selective research probe for PDE-III biology and highlighted the pyridazinone-guanidine hybrid as a viable template for cardiovascular drug discovery targeting cyclic nucleotide signaling pathways [1] [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7